1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine
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Overview
Description
1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that features multiple functional groups, including a thiophene ring, a sulfonyl group, a piperazine ring, a pyridine ring, and an oxadiazole ring. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized with a sulfonyl group.
Piperazine ring formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Pyridine ring synthesis: The pyridine ring can be constructed using methods such as the Hantzsch pyridine synthesis.
Oxadiazole ring formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Coupling reactions: The various rings and functional groups can be coupled together using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperazine ring.
Reduction: Reduction reactions may target the sulfonyl group or the oxadiazole ring.
Substitution: Substitution reactions can occur at various positions on the rings, depending on the presence of leaving groups and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the pyridine ring may introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s diverse functional groups may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Medicine
Therapeutic Agents:
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine will depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved will vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(6-(4-(phenylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(6-(4-(benzylsulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the thiophene ring and the specific arrangement of functional groups in 1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine may confer unique chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-12-18-16(19-24-12)13-4-5-14(17-11-13)20-6-8-21(9-7-20)26(22,23)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZVJWWLTYAPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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